N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzoimidazole core linked via a phenyl group to an isoxazole-5-carboxamide moiety. This structure combines aromatic and heterocyclic elements, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-17(15-8-9-18-23-15)19-12-5-3-4-11(10-12)16-20-13-6-1-2-7-14(13)21-16/h1-10H,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZHCXHBIAYDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:
Formation of Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Isoxazole Ring: Isoxazoles can be synthesized via the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine.
Coupling Reactions: The benzimidazole and isoxazole units are then coupled through a phenyl linker using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole ring undergoes oxidation under controlled conditions. For example:
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N-Oxide Formation : Treatment with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the benzimidazole nitrogen, producing the corresponding N-oxide derivative. This reaction is favored due to the electron-donating nature of the benzimidazole’s aromatic system.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzimidazole oxidation | mCPBA in dichloromethane, 0–5°C | N-oxide derivative | 72–85% |
Reduction Reactions
Reductive modifications are observed in the presence of nitro or carbonyl groups:
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Nitro to Amine Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces nitro substituents on the phenyl ring to amines. This reaction is critical for introducing functional handles for further derivatization.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro group reduction | H₂ (1 atm), 10% Pd/C in ethanol | Primary amine derivative | 88% |
Electrophilic Aromatic Substitution
The phenyl and benzimidazole rings participate in electrophilic substitution reactions. Substituents on the phenyl ring direct reactivity:
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Halogenation : Bromination using Br₂ in acetic acid occurs at the para position of the phenyl ring due to electron-donating effects of the benzimidazole .
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Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups predominantly at the meta position of the benzimidazole ring .
| Reaction | Conditions | Position | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ in acetic acid, 50°C | para | 65% | |
| Nitration | HNO₃/H₂SO₄, 0°C | meta | 58% |
Amide Bond Reactivity
The carboxamide group (-CONH-) participates in hydrolysis and condensation:
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Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, the amide bond cleaves to yield 3-methylisoxazole-5-carboxylic acid and the corresponding amine .
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Condensation : Reaction with primary amines forms Schiff base derivatives, as confirmed by FT-IR and NMR spectral shifts .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | Isoxazole-carboxylic acid | 78% | |
| Schiff base formation | Aniline, ethanol, 80°C | N-aryl imine derivative | 63% |
Cyclization and Coupling Reactions
The isoxazole ring facilitates cycloaddition and cross-coupling:
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces triazole rings, enhancing structural complexity .
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Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids modifies the phenyl ring’s substitution pattern .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, RT | Triazole-linked derivative | 70% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivative | 82% |
Substituent-Directed Reactivity
Electronic effects of substituents significantly influence reaction outcomes:
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Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents deactivate the phenyl ring, reducing electrophilic substitution rates .
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Electron-Donating Groups (EDGs) : Methoxy or amine groups enhance reactivity toward nitration and bromination .
Table : Hammett-Taft correlation for substituent effects on isoxazole C5-CH₃ chemical shifts
| Substituent | σ (Hammett) | δ (ppm) | Reactivity Trend |
|---|---|---|---|
| -NO₂ | +0.78 | 2.61 | Decreased |
| -OCH₃ | -0.27 | 2.48 | Increased |
Mechanistic Insights
Scientific Research Applications
Synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide
The synthesis of this compound typically involves multi-step organic reactions, including the formation of isoxazole rings and the introduction of benzimidazole moieties. The general synthetic pathway includes:
- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and hydrazones.
- Coupling with Benzimidazole Derivatives : The isoxazole intermediate is then coupled with benzimidazole derivatives to form the target compound.
The detailed reaction schemes and conditions can vary based on the specific synthetic routes employed in different studies.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : Compounds related to this structure have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating minimum inhibitory concentrations (MICs) that suggest potent activity against pathogens like Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Research indicates that benzimidazole derivatives exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, certain derivatives have been evaluated for their ability to inhibit FLT3 (Fms-like tyrosine kinase 3), a common target in leukemia treatments .
- Anti-inflammatory Effects : Some studies report that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity Evaluation
A study conducted by Vasantha et al. synthesized a series of benzimidazole derivatives, including those related to this compound. The compounds were tested for their antimicrobial efficacy against various bacterial strains:
| Compound | MIC (μg/ml) | Activity Type |
|---|---|---|
| 28 | 3.12 | Antifungal |
| 26 | 2 | Antibacterial (S. aureus) |
These results indicate that derivatives of this compound can serve as effective antimicrobial agents.
Anticancer Activity Assessment
Another research project focused on the anticancer potential of benzimidazole derivatives revealed promising results against cancer cell lines:
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 119 | 104 | Herpes Simplex Virus |
| 152 | 8–13.7 | Various Tumors |
These findings highlight the potential of this compound as a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to DNA grooves, thereby interfering with DNA replication and transcription processes . Additionally, the isoxazole ring can interact with various proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Aromatic Interactions
- Para vs. Meta Substitution : The compound "N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide" () differs in the position of the benzoimidazole attachment (para instead of meta). Para-substitution may enhance planarity and π-π stacking interactions in biological targets, whereas meta-substitution introduces steric and electronic effects that could alter binding affinity .
- Trifluoromethyl and Methylimidazole Groups : In "5-methyl-N-(2-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-yl)isoxazole-4-carboxamide (5d)" (), the phenyl ring is substituted with a trifluoromethyl (electron-withdrawing) and 4-methylimidazole group. These substituents improve metabolic stability and modulate solubility compared to the unsubstituted phenyl ring in the target compound .
Isoxazole Modifications
- Carboxamide Position: The target compound’s isoxazole-5-carboxamide contrasts with the 4-carboxamide in ’s compound.
Core Structural Variations
- Xanthenone Derivatives: Compounds such as 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one () replace the phenyl-benzoimidazole core with a xanthenone system. This substitution drastically alters electronic properties and ring strain, likely shifting biological targets from kinases to antimicrobial or anti-inflammatory pathways .
- Carboxylic Acid vs. Carboxamide Linkers : In , β-(5-methyl-3-isoxazolylamido)-benzoic acid derivatives feature carboxylic acid groups instead of carboxamides. The ionizable carboxylate improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s neutral carboxamide .
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
Solubility and Stability
- Melting Points: Analogs in have melting points exceeding 210°C, indicating high crystallinity and low solubility. The target compound’s solubility is likely intermediate between these crystalline xanthenones and the more soluble carboxylic acid derivatives () .
- Metabolic Stability: Trifluoromethyl groups () resist oxidative metabolism, extending half-life compared to non-halogenated analogs .
Data Tables
Table 1: Key Structural and Functional Differences
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article presents a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for various pharmacological properties. The isoxazole ring contributes to its biological activity, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Research has shown that derivatives of benzimidazole and isoxazole exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 15.4 | Apoptosis induction |
| B | A549 | 20.2 | Cell cycle arrest |
| C | HeLa | 12.8 | Inhibition of DNA synthesis |
*Data compiled from various studies on benzimidazole derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been evaluated. Compounds with similar structures have shown the ability to reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation.
Table 2: Anti-inflammatory Activity Data
| Compound | Model Used | Result |
|---|---|---|
| D | LPS-induced mice | Decreased IL-6 levels by 45% |
| E | RAW264.7 cells | Inhibited NO production by 60% |
*Findings based on in vitro and in vivo studies .
Case Studies
- Study on Anticancer Mechanisms : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through caspase activation and altered mitochondrial membrane potential, leading to cell death.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the levels of inflammatory markers such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the isoxazole or benzimidazole rings can enhance potency and selectivity against specific targets.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution | Increased potency |
| Halogen addition | Enhanced selectivity |
| Hydroxyl group | Improved solubility |
*Insights derived from comparative studies on similar compounds .
Q & A
Q. What are the recommended synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide?
Methodological Answer: The synthesis typically involves coupling reactions between benzoimidazole and isoxazole precursors. For example, analogs with benzimidazole scaffolds are synthesized via condensation of substituted phenylenediamines with carbonyl derivatives under acidic conditions, followed by coupling to isoxazole moieties using carbodiimide-mediated amidation (e.g., EDC or DCC). Solvent selection (e.g., DMF or THF) and catalysts (e.g., DMAP) are critical for yield optimization. Reaction progress should be monitored via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm proton environments and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
- Infrared Spectroscopy (IR): To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Elemental Analysis (EA): To verify elemental composition (±0.3% tolerance).
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95% recommended for biological assays) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Based on structural analogs, the compound may pose hazards:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (H335 hazard).
- First Aid: In case of skin contact, wash with water for 15 minutes; seek medical attention for ingestion (H302) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states to identify energetically favorable conditions. For example, ICReDD employs reaction path searches to narrow optimal solvents, temperatures, and catalysts. Machine learning models trained on experimental data (e.g., yields, reaction times) can further refine synthetic protocols .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
Methodological Answer:
- Orthogonal Assays: Validate activity using multiple methods (e.g., enzymatic inhibition + cell-based assays).
- Dose-Response Curves: Ensure linearity across concentrations to rule out false positives.
- Computational Docking: Compare binding poses (e.g., AutoDock Vina) to confirm target engagement. Contradictions may arise from impurities or assay interference—re-synthesize and retest .
Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with modifications to the benzimidazole (e.g., halogenation) or isoxazole (e.g., methyl vs. trifluoromethyl groups) moieties.
- Statistical Design: Use factorial designs (e.g., Taguchi method) to screen variables (e.g., substituent position, steric bulk) efficiently.
- Biological Testing: Prioritize high-throughput screening for IC50 determination against target proteins .
Q. What are the challenges in scaling up the synthesis from lab to pilot scale?
Methodological Answer: Key challenges include:
- Heat Transfer: Exothermic reactions may require jacketed reactors for temperature control.
- Solvent Recovery: Optimize distillation for solvents like DMF to reduce costs.
- Reactor Design: Use continuous-flow systems to enhance mixing and reduce side reactions (e.g., byproducts from prolonged stirring) .
Q. How to address stability issues under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–3 months. Monitor degradation via HPLC.
- Light Sensitivity: Use amber vials if UV-Vis spectra indicate photodegradation.
- Lyophilization: For long-term storage, lyophilize and store under inert gas (e.g., argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
